molecular formula C13H24N2O2 B2719117 tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate CAS No. 1934568-59-8

tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate

Cat. No.: B2719117
CAS No.: 1934568-59-8
M. Wt: 240.347
InChI Key: GTMJBUVQKIEMFM-UHFFFAOYSA-N
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Description

tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol This compound is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

The synthesis of tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Spirocyclic amine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature.

    Procedure: The spirocyclic amine is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. tert-Butyl chloroformate is then added dropwise to the solution while stirring. The reaction mixture is allowed to stir for several hours to ensure complete conversion of the starting materials to the desired product.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated.

Chemical Reactions Analysis

tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.

Scientific Research Applications

tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing spirocyclic structures. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and other diseases involving the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to changes in neurotransmitter levels and signaling .

Comparison with Similar Compounds

tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate can be compared with other spirocyclic compounds, such as:

    tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atom within the ring system.

    tert-Butyl 8-azaspiro[4.5]decane-1-carboxylate: This compound features a larger spirocyclic ring and is used in the synthesis of complex organic molecules.

The uniqueness of this compound lies in its specific ring size and the position of the nitrogen atom, which confer distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[3.5]nonan-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-8-14-13(9-10)6-4-7-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMJBUVQKIEMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2(C1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934568-59-8
Record name tert-butyl N-{5-azaspiro[3.5]nonan-8-yl}carbamate
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